molecular formula C22H16FN3OS B2529475 N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide CAS No. 670268-18-5

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide

Cat. No.: B2529475
CAS No.: 670268-18-5
M. Wt: 389.45
InChI Key: ZXAJTVWDPJAZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a synthetic small molecule belonging to a class of compounds known as phenylthiazole derivatives. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anticancer agents. Thiazole rings are privileged structures in drug discovery, found in a variety of bioactive molecules and FDA-approved drugs, and are known to exhibit a broad spectrum of pharmacological activities . Structural analogs of this compound, specifically N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, have demonstrated promising in vitro cytotoxic effects against several human cancer cell lines, including neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2) . The mechanism of action for thiazole-based compounds in oncology is an active area of research. Related compounds have been shown to act by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of transcription and the cell cycle . For instance, some 4-(thiazol-5-yl)pyrimidine derivatives function as potent and selective inhibitors of CDK9. By inhibiting CDK9, these compounds can downregulate short-lived antiapoptotic proteins like Mcl-1, thereby triggering programmed cell death (apoptosis) in cancer cells . This mechanism is a validated strategy for targeting cancer cell survival pathways. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key intermediate or as a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro pharmacological screening to further explore its potential biological properties.

Properties

IUPAC Name

2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-16-11-13-18(14-12-16)24-21(27)20-19(15-7-3-1-4-8-15)26-22(28-20)25-17-9-5-2-6-10-17/h1-14H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAJTVWDPJAZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with appropriate substituted benzoyl chlorides. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluoroaniline to yield the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound is synthesized via multistep reactions involving:

  • Cyclization : Formation of the thiazole ring through condensation of thiourea derivatives with α-halocarbonyl compounds (e.g., 2-chloro-1-phenylethanone) under reflux in ethanol .

  • Amide Bond Formation : Reaction of the thiazole-5-carboxylic acid intermediate with 4-fluoroaniline using coupling agents like HATU or DCC in dichloromethane.

StepReagents/ConditionsProductYieldSource
1Thiourea, 2-chloro-1-phenylethanone, ethanol, refluxThiazole intermediate65–78%
2HATU, DIPEA, 4-fluoroaniline, DCMFinal carboxamide82–90%

Nucleophilic Substitution Reactions

The thiazole ring’s C-2 and C-4 positions are susceptible to nucleophilic substitution due to electron-withdrawing effects of the carboxamide and fluorine groups:

  • Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to form substituted derivatives.

  • Halogenation : Bromination at C-4 using NBS (N-bromosuccinimide) in CCl₄ yields brominated analogs for further functionalization .

ReactionReagentsConditionsProductApplication
AminationBenzylamine, DMF80°C, 6hN-(4-fluorophenyl)-4-phenyl-2-(benzylamino)thiazole-5-carboxamideBioactivity optimization
BrominationNBS, CCl₄RT, 2h4-Bromo-N-(4-fluorophenyl)-2-(phenylamino)thiazole-5-carboxamideIntermediate for cross-coupling

Oxidation :

  • The thiazole sulfur atom undergoes oxidation with H₂O₂ in acetic acid to form sulfoxide derivatives, enhancing polarity for pharmacokinetic studies.

  • Side-chain oxidation of the phenyl group with KMnO₄ yields carboxylic acid derivatives.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity.

Reaction TypeReagentsProductBioactivity Shift
Sulfur OxidationH₂O₂, AcOHSulfoxide derivativeIncreased solubility
Ring ReductionH₂, Pd-CThiazolidine analogReduced cytotoxicity

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Yields thiazole-5-carboxylic acid, used for salt formation.

  • Basic Hydrolysis (NaOH, EtOH): Produces sodium carboxylate for coordination chemistry.

ConditionsReagentsProductUtility
Acidic6M HCl, refluxCarboxylic acidSalt synthesis
Basic2M NaOH, EtOHSodium carboxylateMetal complexation

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .

  • Sulfonation : SO₃/H₂SO₄ forms sulfonic acid derivatives for solubility enhancement .

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄Meta3-Nitro-4-fluorophenyl derivative
SulfonationSO₃/H₂SO₄ParaSulfonic acid analog

Cross-Coupling Reactions

The brominated derivative (from Step 2) participates in Suzuki-Miyaura couplings:

  • Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

SubstrateCoupling PartnerCatalystProductYield
4-Bromo-thiazolePhenylboronic acidPd(PPh₃)₄4-Phenyl-thiazole75%

Complexation with Metal Ions

The carboxamide and th

Scientific Research Applications

Chemistry

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Can undergo reduction with sodium borohydride.
  • Substitution: Nucleophilic substitution can occur at the phenyl and thiazole rings.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideSulfoxides
ReductionSodium borohydrideAmines
SubstitutionAmines, thiolsSubstituted thiazole derivatives

Biology

The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Notably, it demonstrates significant anticancer, antimicrobial, and anticonvulsant activities.

Anticancer Activity:
Research indicates that thiazole derivatives exhibit promising anticancer properties. The structure-activity relationship (SAR) studies suggest that substitution patterns on the thiazole ring significantly influence anticancer efficacy.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast cancer)>100
Thiazole derivative with p-nitro groupSKNMC (Neuroblastoma)10.8 ± 0.08
Thiazole derivative with m-chloro groupHep-G2 (Liver cancer)11.6 ± 0.12

Antimicrobial Activity:
The compound also exhibits notable antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundBacterial StrainActivityReference
This compoundMRSAComparable to vancomycin
Novel thiazole derivativeMSSA, VRSARapid killing within 6 hours

Anticonvulsant Activity:
Thiazole compounds have shown significant protective effects in animal models of seizures.

CompoundModel UsedEfficacy (%)Reference
Thiazole derivative with pyrrolidinone ringPTZ-induced seizures in mice100% protection
N-(4-fluorophenyl)-4-phenyl-thiazole derivativeTonic extensor phase elimination in miceHigh efficacy observed

Medicine

In medicinal chemistry, the compound is explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites.

Industrial Applications

The compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties allow for applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The molecular pathways involved include the modulation of signaling cascades and the alteration of gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazole Carboxamide Derivatives

Compound Name Substituents (Thiazole Positions) Key Functional Groups Biological Activity (If Reported) Reference
Target Compound 4-phenyl, 2-(phenylamino), 5-(4-F-Ph-CONH) Fluorophenyl, phenylamino Not explicitly reported
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) 4-(4-F-Ph), 5-methyl, 5-nitrothiophene Nitrothiophene, methyl Antibacterial (narrow spectrum)
N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8) 4-phenyl, 5-methyl, 5-CF3-thiophene Trifluoromethyl, methyl Not explicitly reported
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (D282-0266) 4-methyl, 2-phenyl, 5-(4-acetamido-Ph-CONH) Acetamidophenyl, methyl Anticancer (HepG-2: IC50 = 1.98 µg/mL)
N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) 4-methyl, 2-pyridinyl, 3-methoxyphenyl Methoxyphenyl, pyridinyl Antiangiogenic (comparable to Vandetanib)

Key Observations :

  • Position 2 Modifications: The phenylamino group in the target compound is distinct from pyridinyl (3k) or unsubstituted amino groups in other analogs. Pyridinyl substituents (e.g., in 3k) enhance antiangiogenic activity by interacting with kinase domains .
  • Position 5 Variations : The 4-fluorophenyl carboxamide in the target compound contrasts with nitrothiophene (Compound 9) or trifluoromethylthiophene (Compound 8) groups. Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, likely due to nitro group redox activity .

Biological Activity

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The presence of the 4-fluorophenyl and phenylamino groups enhances its pharmacological profile. The molecular formula is C15H12FN2SC_{15}H_{12}FN_2S.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related thiazole compounds can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast cancer)>100
Thiazole derivative with p-nitro groupSKNMC (Neuroblastoma)10.8 ± 0.08
Thiazole derivative with m-chloro groupHep-G2 (Liver cancer)11.6 ± 0.12

The structure-activity relationship (SAR) studies suggest that the substitution patterns on the thiazole ring significantly influence anticancer efficacy. Compounds with electron-withdrawing groups tend to show enhanced activity against cancer cells.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. A related thiazole derivative was shown to have strong bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA):

CompoundBacterial StrainActivityReference
This compoundMRSAComparable to vancomycin
Novel thiazole derivativeMSSA, VRSARapid killing within 6 hours

These findings indicate that the presence of the 4-fluorophenyl moiety is crucial for enhancing the antimicrobial activity of thiazole derivatives.

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant effects. A study found that certain thiazole derivatives exhibited significant protective effects in animal models of seizures:

CompoundModel UsedEfficacy (%)Reference
Thiazole derivative with pyrrolidinone ringPTZ-induced seizures in mice100% protection
N-(4-fluorophenyl)-4-phenyl-thiazole derivativeTonic extensor phase elimination in miceHigh efficacy observed

The SAR analysis highlighted that modifications to the thiazole ring can lead to enhanced anticonvulsant properties.

Case Studies

  • Anticancer Activity Study : A series of phenylthiazole derivatives were synthesized and tested against multiple cancer cell lines. The study demonstrated that specific substitutions on the thiazole ring led to improved cytotoxicity compared to standard treatments like doxorubicin, suggesting a need for further structural optimization to enhance potency ( ).
  • Antimicrobial Efficacy : In vitro tests revealed that a novel thiazole derivative exhibited superior bactericidal activity against MRSA compared to traditional antibiotics, indicating its potential as a new therapeutic agent ( ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A primary route includes:

Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

Introduction of the 4-fluorophenyl group via coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann-type reactions).

Functionalization of the carboxamide moiety using activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling).

  • Key Considerations : Optimize reaction conditions (temperature, solvent, catalysts) to improve yield. Purification often employs recrystallization or column chromatography .
    • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiourea, α-bromoketone, DMF, 80°C65–75>90%
2Pd(OAc)₂, Xantphos, K₂CO₃, DMSO, 120°C50–60>85%
3EDCI, HOBt, DCM, RT70–80>95%

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.1–8.3 ppm, carboxamide carbonyl at ~δ 165 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₇F₃N₃OS: 440.0984).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
  • X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental models are used to evaluate its kinase inhibition and antitumor activity?

  • Methodological Answer :

  • In Vitro : Kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence-based or radioactive ATP-binding assays. IC₅₀ values are determined via dose-response curves .
  • In Vivo : Xenograft models (e.g., K562 leukemia cells in mice) to assess tumor regression. Key parameters include dose levels (10–50 mg/kg, oral), tumor volume measurement, and toxicity profiling (e.g., liver/kidney function tests) .
    • Data Analysis Tip : Use orthogonal assays (e.g., Western blot for phosphorylated targets) to validate mechanism of action.

Q. How can researchers address contradictory data in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may arise from:

Assay Conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols using reference inhibitors.

Compound Purity : Verify via HPLC (>95%) and elemental analysis.

Cellular Context : Test across multiple cell lines (e.g., hematological vs. solid tumors) to assess selectivity.

  • Case Study : A study on a similar thiazole-carboxamide showed IC₅₀ variability (0.1–10 μM) due to differences in cell permeability .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Methodological Answer :

  • Challenges : Low yields in coupling steps, impurity accumulation during scale-up.
  • Solutions :

Process Optimization : Switch from batch to flow chemistry for exothermic reactions.

Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).

Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact kinase inhibition?

  • Methodological Answer :

  • SAR Studies : Replace the 4-fluorophenyl group with halogenated analogs and test inhibitory potency.
  • Example : A chlorophenyl analog showed reduced Src inhibition (IC₅₀ = 1.2 μM vs. 0.3 μM for the fluorophenyl variant) due to steric and electronic effects .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinity changes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.